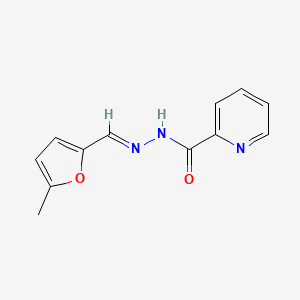![molecular formula C17H14F3N3O5 B11665023 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11665023.png)
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(4-hydroxy-3-méthoxyphényl)méthylidène]-2-[2-nitro-4-(trifluorométhyl)phényl]acétohydrazide est un composé organique complexe reconnu pour sa structure chimique unique et ses applications potentielles dans divers domaines. Ce composé est caractérisé par la présence d'un groupe hydrazide, d'un groupe nitro et d'un groupe trifluorométhyle, qui contribuent à ses propriétés chimiques distinctes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N'-[(E)-(4-hydroxy-3-méthoxyphényl)méthylidène]-2-[2-nitro-4-(trifluorométhyl)phényl]acétohydrazide implique généralement la condensation de la 4-hydroxy-3-méthoxybenzaldéhyde avec la 2-[2-nitro-4-(trifluorométhyl)phényl]acétohydrazide dans des conditions de réaction spécifiques. La réaction est généralement effectuée en présence d'un solvant approprié, tel que l'éthanol ou le méthanol, et d'un catalyseur, tel que l'acide acétique, pour faciliter le processus de condensation. Le mélange réactionnel est ensuite porté à reflux pendant plusieurs heures pour assurer la conversion complète des réactifs en produit souhaité.
Méthodes de production industrielle
Dans un cadre industriel, la production de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de synthèse. De plus, des techniques de purification telles que la recristallisation ou la chromatographie peuvent être utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
N'-[(E)-(4-hydroxy-3-méthoxyphényl)méthylidène]-2-[2-nitro-4-(trifluorométhyl)phényl]acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro en groupe amino.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier aux positions nitro et trifluorométhyle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrogène gazeux (H₂) en présence d'un catalyseur tel que le palladium sur carbone (Pd/C) sont généralement utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des réactions de substitution en milieu basique.
Principaux produits formés
Oxydation : Formation d'oxydes ou de quinones.
Réduction : Formation de dérivés aminés.
Substitution : Formation de dérivés substitués avec divers groupes fonctionnels.
Applications De Recherche Scientifique
N'-[(E)-(4-hydroxy-3-méthoxyphényl)méthylidène]-2-[2-nitro-4-(trifluorométhyl)phényl]acétohydrazide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles en raison de sa structure chimique unique.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de N'-[(E)-(4-hydroxy-3-méthoxyphényl)méthylidène]-2-[2-nitro-4-(trifluorométhyl)phényl]acétohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe hydrazide du composé peut former des liaisons hydrogène avec les molécules biologiques, tandis que les groupes nitro et trifluorométhyle peuvent participer à diverses interactions chimiques. Ces interactions peuvent moduler l'activité des enzymes, des récepteurs ou d'autres protéines, conduisant aux effets observés du composé.
Mécanisme D'action
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, while the nitro and trifluoromethyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(E)-(4-hydroxy-3-méthoxyphényl)méthylidène]-2-[2-nitro-4-(méthyl)phényl]acétohydrazide
- N'-[(E)-(4-hydroxy-3-méthoxyphényl)méthylidène]-2-[2-nitro-4-(éthyl)phényl]acétohydrazide
- N'-[(E)-(4-hydroxy-3-méthoxyphényl)méthylidène]-2-[2-nitro-4-(chlorométhyl)phényl]acétohydrazide
Unicité
La présence du groupe trifluorométhyle dans N'-[(E)-(4-hydroxy-3-méthoxyphényl)méthylidène]-2-[2-nitro-4-(trifluorométhyl)phényl]acétohydrazide le distingue des composés similaires. Ce groupe améliore la lipophilie et la stabilité métabolique du composé, ce qui en fait un candidat précieux pour diverses applications.
Propriétés
Formule moléculaire |
C17H14F3N3O5 |
|---|---|
Poids moléculaire |
397.30 g/mol |
Nom IUPAC |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H14F3N3O5/c1-28-15-6-10(2-5-14(15)24)9-21-22-16(25)7-11-3-4-12(17(18,19)20)8-13(11)23(26)27/h2-6,8-9,24H,7H2,1H3,(H,22,25)/b21-9+ |
Clé InChI |
WPVBEGJCXOUAOI-ZVBGSRNCSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])O |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-({[3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11664953.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11664956.png)

![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664965.png)
![N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine](/img/structure/B11664968.png)
![6-Amino-4-(biphenyl-4-yl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11664980.png)

![4-[5-(2-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B11665007.png)
![N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B11665014.png)
![ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665016.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11665020.png)

![ethyl 2-({[5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11665031.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11665038.png)
